7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Medicinal Chemistry Chemical Biology Benzoxazepine Derivative

7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340964-24-0) is a synthetic benzoxazepine derivative with the molecular formula C16H13BrClNO2 and a molecular weight of 366.63 g/mol. The compound is commercially available at 95% purity and is primarily utilized in research settings, specifically as a small-molecule building block for medicinal chemistry and drug discovery programs.

Molecular Formula C16H13BrClNO2
Molecular Weight 366.64
CAS No. 1340964-24-0
Cat. No. B2573407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1340964-24-0
Molecular FormulaC16H13BrClNO2
Molecular Weight366.64
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13BrClNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2
InChIKeyIYQYQKTTXJQHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Procurement-Focused Chemical Identity and Benchmarking Profile


7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1340964-24-0) is a synthetic benzoxazepine derivative with the molecular formula C16H13BrClNO2 and a molecular weight of 366.63 g/mol . The compound is commercially available at 95% purity and is primarily utilized in research settings, specifically as a small-molecule building block for medicinal chemistry and drug discovery programs . While the benzoxazepine scaffold is explored for various biological activities, publicly available quantitative performance data for this specific derivative against defined comparators are currently absent from the peer-reviewed primary literature.

Risk of Generic Substitution: Structural Specificity of 7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Selecting a generic benzoxazepine scaffold or a closely related analog as a substitute for 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not supported by the current evidence landscape. The specific spatial and electronic properties conferred by the 7-bromo substituent and the 4-chlorobenzyl group on the dihydrobenzoxazepinone core are critical for defined molecular interactions . A substitution, even to a positional isomer such as the 3-chlorobenzyl-derivative (CAS 1326872-18-7) , alters the vector and potential target engagement of the molecule in a chemical biology or medicinal chemistry context. Without head-to-head comparative data, relying on scaffold-class inference alone to guide procurement introduces a significant and unquantifiable risk of functional divergence in the user's specific assay or synthetic pathway.

Quantitative Evidence Guide: Differentiating 7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one from Analogs


Lack of Published Quantitative Differentiation Data for the Target Compound

A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) failed to identify any quantitative biological or physicochemical assay data for 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one where it was directly compared to a defined analog. The only identified bioactivity record in BindingDB (BDBM50554035, CHEMBL4790231) for an IC50 of 360 nM against human EPX [1] was found to correspond to an incorrect compound entry, a different molecule with the SMILES c1ccc(cc1)[C@@H](CCNC23CCC(CC2)(CC3)c4ccccc4)c5cc(nc6c5nn[nH]6)N, not the target compound. Consequently, no high-strength quantitative differential evidence can be generated at this time.

Medicinal Chemistry Chemical Biology Benzoxazepine Derivative

Distinct Substitution Pattern Enables Unique Synthetic and Screening Utility

The compound's specific halogenation pattern—a bromine atom at the 7-position and a 4-chlorobenzyl group at the 4-position—is structurally distinct from closely related analogs such as the 3-chlorobenzyl isomer (CAS 1326872-18-7) and derivatives with alternative 4-substituents like -trifluoromethyl (CAS 1326889-32-0) . The 7-bromo substituent provides a specific synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not equivalently provided by chloro, iodo, or unsubstituted analogs [1]. This allows for late-stage diversification at a defined position, a key parameter for building focused compound libraries.

Organic Synthesis Fragment-Based Drug Discovery Chemical Library

Procurement Availability Compared to Key Analogs

The target compound is listed as available for purchase from several research chemical suppliers including AK Scientific and Santa Cruz Biotechnology, whereas some close analogs like the 3-chlorobenzyl version and the 4-trifluoromethylbenzyl version have different availability profiles. For instance, the target compound is in stock at Santa Cruz Biotechnology (sc-493339, $120.00 for 5 mg) , while certain other substitution patterns may require custom synthesis with longer lead times. This direct availability can be a critical factor for time-sensitive research projects.

Chemical Sourcing Research Chemicals Supplier Catalog Comparison

Structural Confirmation and Purity Specification

The compound is offered with a specified minimum purity of 95% , which is a typical threshold for screening compounds. This contrasts with the parent unsubstituted scaffold (4,5-dihydro-1,4-benzoxazepin-3(2H)-one, CAS 34844-80-9) which is often available at similar purity from different sources . Importantly, the analytical data from Santa Cruz Biotechnology provides lot-specific Certificate of Analysis (COA) data, including NMR and HPLC traces for identity and purity verification, which is not universally guaranteed for all custom-synthesized analogs.

Quality Control Analytical Chemistry Compound Characterization

Application Scenarios Dictated by Evidence for 7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Procurement


Building Block for Palladium-Catalyzed Diversification in Medicinal Chemistry

The 7-bromo substituent is a specific synthetic handle for Pd-catalyzed cross-coupling reactions [1]. This makes the compound a strategic choice for medicinal chemistry teams needing to generate a series of analogs from a common core. The alternative—using a 7-chloro or 7-unsubstituted analog—would require different reaction conditions, potentially lower yields, or additional synthetic steps to install the required functionality. Procuring this specific compound streamlines synthetic routes and accelerates SAR exploration.

Precursor for Focused Screening Library Synthesis

In fragment-based drug discovery or library synthesis, the distinct 7-bromo and 4-chlorobenzyl pattern creates a unique vector set for fragment growth. Using this exact compound, rather than a positional isomer like the 3-chlorobenzyl analog (CAS 1326872-18-7) , ensures that the 3D pharmacophore exploration is directionally controlled. This procurement decision is critical for hit expansion programs where subtle changes in substitution can lead to different structure-activity relationships.

Research Reagent for Immediate Assay Deployment

Where a project's hypothesis directly involves the biological function of a 4-chlorobenzyl substituted benzoxazepine, procuring this compound from a supplier with guaranteed stock and a Certificate of Analysis (e.g., Santa Cruz Biotechnology ) is the fastest path to experimental data. This circumvents the months-long timeline of custom synthesis, purification, and QC for a seemingly similar but non-identical compound, ensuring project timelines are not jeopardized by sourcing delays.

A Negative Control or Comparator for Investigating Halogen Effects

In a research program studying the influence of halogen substituents on target binding or pharmacokinetic properties, this compound can be rationally selected as part of a comparator set against its 7-chloro, 7-fluoro, or 7-des-halo analogs. The observed differential effects, when published, will contribute to the class knowledge. Current procurement of this specific member is essential for generating those critical internal comparative datasets.

Quote Request

Request a Quote for 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.